molecular formula C16H19N3O2 B3796715 5-(2,3-dimethyl-1H-indol-7-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole

5-(2,3-dimethyl-1H-indol-7-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole

Cat. No.: B3796715
M. Wt: 285.34 g/mol
InChI Key: IUXVRRNUTRGDSG-UHFFFAOYSA-N
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Description

The compound “7-[3-(2-ethoxyethyl)-1,2,4-oxadiazol-5-yl]-2,3-dimethyl-1H-indole” is a complex organic molecule that contains several functional groups, including an indole ring, an oxadiazole ring, and an ethoxyethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the indole and oxadiazole rings, followed by the addition of the ethoxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and oxadiazol rings, which are aromatic and likely contribute to the stability of the molecule. The ethoxyethyl group would add some flexibility to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and oxadiazole rings. These rings could potentially undergo electrophilic substitution reactions. The ethoxyethyl group could also potentially be involved in reactions, particularly if it is deprotonated to form an alkoxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and possibly planar. The ethoxyethyl group could potentially increase its solubility in organic solvents .

Future Directions

The compound “7-[3-(2-ethoxyethyl)-1,2,4-oxadiazol-5-yl]-2,3-dimethyl-1H-indole” could potentially be of interest in various areas of research, given the presence of the indole and oxadiazole rings, which are found in many biologically active compounds. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

5-(2,3-dimethyl-1H-indol-7-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-20-9-8-14-18-16(21-19-14)13-7-5-6-12-10(2)11(3)17-15(12)13/h5-7,17H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVRRNUTRGDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NOC(=N1)C2=CC=CC3=C2NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,3-dimethyl-1H-indol-7-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole
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5-(2,3-dimethyl-1H-indol-7-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole
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5-(2,3-dimethyl-1H-indol-7-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole
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5-(2,3-dimethyl-1H-indol-7-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole
Reactant of Route 5
5-(2,3-dimethyl-1H-indol-7-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole
Reactant of Route 6
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5-(2,3-dimethyl-1H-indol-7-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole

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